molecular formula C12H19NO2S2 B13377077 N,N-diethyl-5-methyl-2-(methylsulfanyl)benzenesulfonamide

N,N-diethyl-5-methyl-2-(methylsulfanyl)benzenesulfonamide

Cat. No.: B13377077
M. Wt: 273.4 g/mol
InChI Key: ULWDHHNFJYKPDB-UHFFFAOYSA-N
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Description

N,N-diethyl-5-methyl-2-(methylsulfanyl)benzenesulfonamide is an organic compound with the molecular formula C12H19NO2S2. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group.

Properties

Molecular Formula

C12H19NO2S2

Molecular Weight

273.4 g/mol

IUPAC Name

N,N-diethyl-5-methyl-2-methylsulfanylbenzenesulfonamide

InChI

InChI=1S/C12H19NO2S2/c1-5-13(6-2)17(14,15)12-9-10(3)7-8-11(12)16-4/h7-9H,5-6H2,1-4H3

InChI Key

ULWDHHNFJYKPDB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-5-methyl-2-(methylsulfanyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N,N-diethyl-5-methyl-2-(methylsulfanyl)amine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

RSO2Cl+R’2NHRSO2NR’2+HCl\text{RSO}_2\text{Cl} + \text{R'}_2\text{NH} \rightarrow \text{RSO}_2\text{NR'}_2 + \text{HCl} RSO2​Cl+R’2​NH→RSO2​NR’2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-5-methyl-2-(methylsulfanyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

N,N-diethyl-5-methyl-2-(methylsulfanyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-5-methyl-2-(methylsulfanyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-4-methylbenzenesulfonamide
  • N,N-diethyl-5-methylbenzenesulfonamide
  • N,N-diethyl-2-methylbenzenesulfonamide

Uniqueness

N,N-diethyl-5-methyl-2-(methylsulfanyl)benzenesulfonamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and biological activities .

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